molecular formula C8H9N3O3S B4180636 2-(acetylamino)-N-(aminocarbonyl)-3-thiophenecarboxamide

2-(acetylamino)-N-(aminocarbonyl)-3-thiophenecarboxamide

Cat. No. B4180636
M. Wt: 227.24 g/mol
InChI Key: WUKNWVVTFVIZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(acetylamino)-N-(aminocarbonyl)-3-thiophenecarboxamide, also known as ATC or ATCC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have a wide range of potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-(aminocarbonyl)-3-thiophenecarboxamide is complex and not yet fully understood. It has been found to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(acetylamino)-N-(aminocarbonyl)-3-thiophenecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression, including COX-2, MMP-9, and VEGF. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(acetylamino)-N-(aminocarbonyl)-3-thiophenecarboxamide is its potent anti-inflammatory and anti-cancer properties. It has also been shown to be effective in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, one of the limitations of 2-(acetylamino)-N-(aminocarbonyl)-3-thiophenecarboxamide is its complex synthesis process, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 2-(acetylamino)-N-(aminocarbonyl)-3-thiophenecarboxamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the further study of its anti-inflammatory and anti-cancer properties, with the aim of developing new therapies for these diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(acetylamino)-N-(aminocarbonyl)-3-thiophenecarboxamide and its potential applications in the treatment of neurological disorders.

Scientific Research Applications

2-(acetylamino)-N-(aminocarbonyl)-3-thiophenecarboxamide has been extensively studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. It has been found to have potent anti-inflammatory and anti-cancer properties, and has also been shown to be effective in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-acetamido-N-carbamoylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c1-4(12)10-7-5(2-3-15-7)6(13)11-8(9)14/h2-3H,1H3,(H,10,12)(H3,9,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKNWVVTFVIZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(acetylamino)-N-carbamoylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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